methyl 2-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate
Description
methyl 2-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin core functionalized with a dioxo group, a thiophen-2-yl ethyl substituent, and a benzoate ester moiety. Its synthesis likely involves multi-step heterocyclization and coupling reactions, as seen in analogous compounds (e.g., ethyl 4-({[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate, CAS 1040682-29-8) . The dioxo group and thiophen-2-yl ethyl chain may enhance hydrogen-bonding interactions and lipophilicity, respectively, influencing bioactivity.
Properties
Molecular Formula |
C22H19N3O5S2 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
methyl 2-[[2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H19N3O5S2/c1-30-21(28)15-6-2-3-7-16(15)23-18(26)13-25-17-9-12-32-19(17)20(27)24(22(25)29)10-8-14-5-4-11-31-14/h2-7,9,11-12H,8,10,13H2,1H3,(H,23,26) |
InChI Key |
VTIBKMIAJGOTHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate typically involves multiple steps, starting with the preparation of the thiophene and pyrimidine intermediates. One common method involves the regioselective alkylation of 4-methyluracil with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form the hydrazide intermediate . This intermediate can then be reacted with various electrophilic reagents to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyrimidine carbonyl groups can yield pyrimidine alcohols.
Scientific Research Applications
Methyl 2-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 2-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. For example, as a PARP-1 inhibitor, it binds to the active site of the PARP-1 enzyme, preventing it from repairing DNA damage in cancer cells, leading to cell death . The compound’s unique structure allows it to interact with multiple targets, enhancing its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share core heterocyclic frameworks (e.g., pyrimidine, triazolone) and substituents (thiophen, aryl, or ester groups) but differ in substitution patterns, molecular weight, and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Influence: The thieno[3,2-d]pyrimidin core in the target compound and ’s analog provides rigidity and planar geometry, facilitating interactions with enzyme active sites. Bis-heterocycles () leverage dual aromatic systems for enhanced π-π stacking, which may improve potency but increase molecular weight and synthetic complexity .
Dioxo groups (target compound) versus single oxo groups () may enhance hydrogen-bond donor capacity, critical for target engagement in kinase inhibition .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in (Petasis reaction) and (Suzuki coupling), requiring regioselective functionalization of the thienopyrimidine core . Yields for triazolone derivatives (66–81%, ) suggest moderate efficiency compared to bis-heterocycles (), which often require multi-step purifications .
Biological Implications: Fluorinated analogs () demonstrate improved metabolic stability due to reduced oxidative metabolism, a trait the target compound may lack due to its non-fluorinated thiophen group . The benzoate ester in the target compound and ’s analog could serve as a prodrug motif, hydrolyzing in vivo to active carboxylic acid derivatives .
Biological Activity
Methyl 2-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate, a complex heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C22H20N3O5S2
- Molecular Weight : 470.5 g/mol
- CAS Number : 1260928-49-1
Structural Features
The structure includes:
- A thieno[3,2-d]pyrimidine core, which is known for its pharmacological significance.
- A thiophene substituent that may enhance biological interactions.
- An acetylamino group contributing to its reactivity and potential biological effects.
Anticancer Activity
Research has indicated that compounds containing thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of this class can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves interference with DNA synthesis and repair pathways, leading to cell cycle arrest and programmed cell death .
Antiviral Properties
The compound has also been evaluated for antiviral activity. Similar thieno[3,2-d]pyrimidine derivatives have demonstrated efficacy against several viral infections by inhibiting viral replication processes. The incorporation of the thiophene moiety is believed to enhance these effects by improving binding affinity to viral targets .
Antioxidant Activity
Antioxidant properties are another area of interest. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, some derivatives have been reported to inhibit kinases that play critical roles in cancer progression. This inhibition could lead to reduced tumor growth and metastasis .
Study 1: Anticancer Effects
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives revealed that modifications at the thiophene position significantly impacted their anticancer activity. The most potent derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines .
Study 2: Antiviral Screening
In another investigation, a library of thieno[3,2-d]pyrimidine compounds was screened for antiviral activity against influenza virus. Results indicated that several compounds effectively inhibited viral replication in vitro, suggesting potential therapeutic applications .
Comparative Analysis of Biological Activities
| Biological Activity | Compound Class | Mechanism of Action |
|---|---|---|
| Anticancer | Thieno[3,2-d]pyrimidines | DNA synthesis inhibition |
| Antiviral | Thieno[3,2-d]pyrimidines | Viral replication inhibition |
| Antioxidant | Thieno[3,2-d]pyrimidines | Free radical scavenging |
| Enzyme Inhibition | Thieno[3,2-d]pyrimidines | Kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
